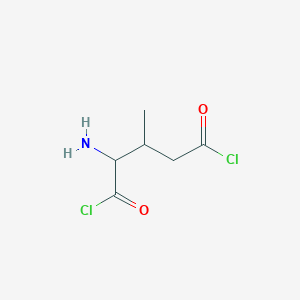
3-Methylglutamoyl dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methylglutamoyl dichloride is an organic compound characterized by the presence of two chlorine atoms attached to a 3-methylglutamoyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylglutamoyl dichloride typically involves the chlorination of 3-methylglutamic acid. The reaction is carried out using thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) as chlorinating agents. The process generally requires an inert atmosphere and controlled temperature to ensure the selective formation of the dichloride compound.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but is optimized for higher yields and purity. Large-scale reactors with precise temperature and pressure controls are employed. The use of continuous flow systems can enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions: 3-Methylglutamoyl dichloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of amides, esters, or thioesters.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 3-methylglutamic acid and hydrochloric acid.
Reduction: The compound can be reduced to 3-methylglutamoyl alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, alcohols), solvents like dichloromethane (CH₂Cl₂), and mild bases (e.g., triethylamine).
Hydrolysis: Water or aqueous solutions, often under acidic or basic conditions.
Reduction: Reducing agents such as LiAlH₄, typically in anhydrous ether solvents.
Major Products:
Amides, esters, and thioesters: from substitution reactions.
3-Methylglutamic acid: from hydrolysis.
3-Methylglutamoyl alcohol: from reduction.
Aplicaciones Científicas De Investigación
3-Methylglutamoyl dichloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Potential precursor for drug development, particularly in designing molecules with specific functional groups.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-Methylglutamoyl dichloride primarily involves its reactivity towards nucleophiles. The compound’s electrophilic carbon centers, due to the presence of chlorine atoms, make it highly reactive. This reactivity allows it to form covalent bonds with nucleophilic sites on other molecules, facilitating various chemical transformations.
Molecular Targets and Pathways:
Nucleophilic substitution: Targets nucleophilic functional groups (e.g., -NH₂, -OH, -SH) on molecules.
Hydrolysis: Involves interaction with water molecules, leading to the cleavage of the C-Cl bond.
Reduction: Targets the carbonyl group, converting it to an alcohol.
Comparación Con Compuestos Similares
3-Methylglutamoyl dichloride can be compared with other similar compounds such as:
3-Methylglutamic acid: The parent compound, which lacks the reactive chlorine atoms.
3-Methylglutamoyl bromide: Similar in structure but with bromine atoms instead of chlorine, leading to different reactivity and applications.
3-Methylglutamoyl fluoride: Another halogenated derivative with distinct chemical properties.
Uniqueness: The presence of two chlorine atoms in this compound makes it particularly reactive and versatile in chemical synthesis, distinguishing it from its analogs with different halogens or without halogenation.
Propiedades
Número CAS |
921607-45-6 |
|---|---|
Fórmula molecular |
C6H9Cl2NO2 |
Peso molecular |
198.04 g/mol |
Nombre IUPAC |
2-amino-3-methylpentanedioyl dichloride |
InChI |
InChI=1S/C6H9Cl2NO2/c1-3(2-4(7)10)5(9)6(8)11/h3,5H,2,9H2,1H3 |
Clave InChI |
JQSYOMVCNJDLBR-UHFFFAOYSA-N |
SMILES canónico |
CC(CC(=O)Cl)C(C(=O)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Methoxy-7-[(propan-2-yl)oxy]-1H-indene](/img/structure/B15172658.png)
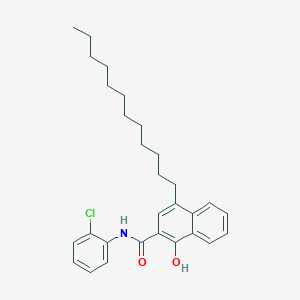
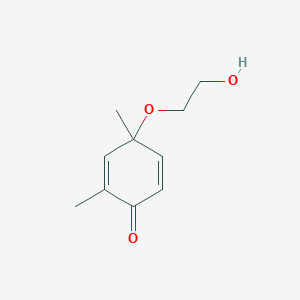
![(3aS,4R,9aS,9bR)-2-(4-fluorophenyl)-4-[(3-nitrophenyl)carbonyl]-1,3-dioxo-2,3,3a,4,9a,9b-hexahydro-1H-pyrrolo[3,4-a]indolizine-8-carbonitrile](/img/structure/B15172684.png)
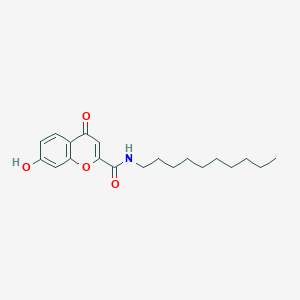
![3-[(Cyclopentylmethyl)amino]-N-(propan-2-yl)benzamide](/img/structure/B15172694.png)
![3,6-Bis[(4-iodophenyl)ethynyl]phenanthrene](/img/structure/B15172705.png)
![1-[1-(4-Chlorophenyl)-2-methylprop-1-en-1-yl]-3-phenyl-1H-indene](/img/structure/B15172712.png)
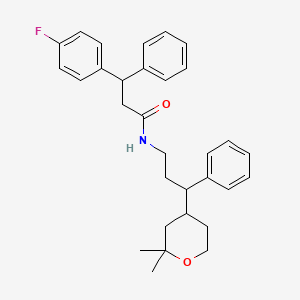
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-(difluoromethyl)-4-hydroxy-](/img/structure/B15172715.png)
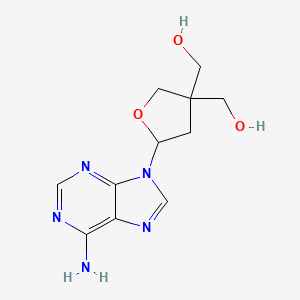
![(3R)-N-{(2S)-3-(1H-indol-3-yl)-1-[(2-methylpropyl)amino]-1-oxopropan-2-yl}-2,2-dimethyl-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxamide](/img/structure/B15172718.png)
![1H-Isoindole-1,3(2H)-dione, 2-[(2S)-2-amino-3-(3,4-difluorophenyl)propyl]-](/img/structure/B15172724.png)
![[3-Fluoro-4-[3-(3,4,5-trimethoxyphenyl)quinoxalin-5-yl]phenyl]-morpholin-4-ylmethanone](/img/structure/B15172729.png)
